N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine
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Overview
Description
N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine is a heterocyclic compound that combines the structural features of triazole and benzothiazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine typically involves the reaction of appropriate triazole and benzothiazole precursors under specific conditions. One common method involves the use of piperidine as a catalyst in refluxing ethanol . The reaction conditions, such as temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and benzothiazole moieties contribute to its ability to form hydrogen bonds and hydrophobic interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3]benzothiazole: Shares the triazole and benzothiazole core but lacks the dimethylaminoethyl group.
1,2,4-triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl derivatives: Various derivatives with different substituents on the triazole or benzothiazole rings.
Uniqueness
N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanamine is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and bioavailability. This structural feature also contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C12H14N4S2 |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C12H14N4S2/c1-15(2)7-8-17-11-13-14-12-16(11)9-5-3-4-6-10(9)18-12/h3-6H,7-8H2,1-2H3 |
InChI Key |
CDFOUWJQPXLDGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NN=C2N1C3=CC=CC=C3S2 |
Origin of Product |
United States |
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